molecular formula C13H25NO9S3 B1237723 1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose

1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose

Cat. No.: B1237723
M. Wt: 435.5 g/mol
InChI Key: MEFPHTVXBPLRLX-CBEPRAPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glucoberteroin is a thia-alkylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a 6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl group at the anomeric sulfur. It is a thia-alkylglucosinolic acid and an organic sulfide. It is a conjugate acid of a glucoberteroin(1-).

Scientific Research Applications

Enzyme Inhibition Studies

1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose and similar compounds have been investigated for their potential in enzyme inhibition studies. These compounds are known for their unusual anomeric functionality, which might resist or inhibit normal enzymatic carbohydrate processing. This characteristic makes them valuable in studying enzyme inhibition, structure, mechanism, and function (Knapp, Darout, & Amorelli, 2006).

Synthesis of Novel Glycosides

Research has also explored the use of derivatives of such compounds in synthesizing novel glycosides. For example, derivatives of 1,6-dideoxy-1,6-epithio- and 1,6-dideoxy-1,6-episeleno-β-D-glucopyranose have been effective as glycosyl donors, contributing to the synthesis of various disaccharide derivatives (Stick, Tilbrook, & Williams, 1999).

Production of Sulfur-Linked Carbohydrate Analogues

In the realm of polysaccharide analogues, the synthesis of sulfur-linked tetrasaccharide analogues of immunostimulant polysaccharides has been a significant area of study. These analogues, such as sulfur-linked tetrasaccharides, can be synthesized efficiently and have potential applications in biological research and drug development (Contour-Galcéra, Ding, Ortiz-Mellet, & Defaye, 1996).

Potential as Glucosidase Inhibitors

Some derivatives have been synthesized specifically for evaluation as potential glucosidase inhibitors. For instance, the disaccharide α-D-Glc p-(1-S-2)-β-D-Glc p-(1-OPr) has been created as a thio analogue of n-propyl kojibioside for this purpose (Andrews & Pinto, 1995).

Use in the Diagnosis of Tay-Sachs Disease

Compounds similar to this compound have been used in the diagnosis of Tay-Sachs disease. Derivatives like 4-Methylumbelliferyl-6-sulfo-2-acetamido-2-deoxy derivatives of beta-D glucopyranoside are highly specific for hexosaminidase A, a crucial enzyme in this context (Ben-yoseph, Reid, Shapiro, & Nadler, 1985).

Properties

Molecular Formula

C13H25NO9S3

Molecular Weight

435.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-6-methylsulfanyl-N-sulfooxyhexanimidothioate

InChI

InChI=1S/C13H25NO9S3/c1-24-6-4-2-3-5-9(14-23-26(19,20)21)25-13-12(18)11(17)10(16)8(7-15)22-13/h8,10-13,15-18H,2-7H2,1H3,(H,19,20,21)/b14-9-/t8-,10-,11+,12-,13+/m1/s1

InChI Key

MEFPHTVXBPLRLX-CBEPRAPJSA-N

Isomeric SMILES

CSCCCCC/C(=N/OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

SMILES

CSCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Canonical SMILES

CSCCCCCC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose
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1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose
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1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose
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1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose
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1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose
Reactant of Route 6
1-S-[(1Z)-6-(methylsulfanyl)-N-(sulfooxy)hexanimidoyl]-1-thio-beta-D-glucopyranose

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